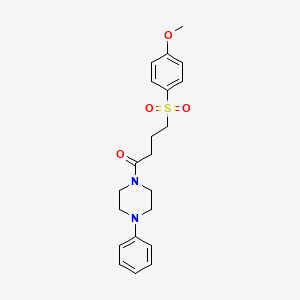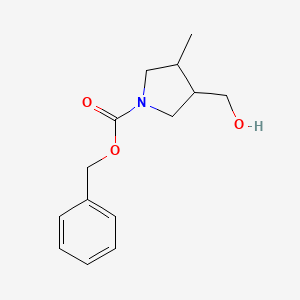![molecular formula C10H7FN6O B2416203 N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine CAS No. 294873-69-1](/img/structure/B2416203.png)
N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a chemical compound with the molecular formula C16H10F2N6O. It is known for its unique structure, which includes a fluorophenyl group and an oxadiazolo-pyrazine core.
Mechanism of Action
Target of Action
The primary target of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine, also known as BAM15, is the mitochondria . This compound acts as a mitochondrial protonophore uncoupler .
Mode of Action
BAM15 increases the mitochondrial respiration rate . It transports protons into the mitochondrial matrix via a pathway that is independent of ATP synthase . This action uncouples the oxidative reaction from ATP production .
Biochemical Pathways
BAM15’s action as a mitochondrial protonophore uncoupler affects the oxidative phosphorylation pathway . By transporting protons into the mitochondrial matrix and uncoupling nutrient oxidation from ATP production, BAM15 disrupts the normal flow of this pathway .
Result of Action
BAM15’s action results in an increase in the mitochondrial respiration rate . It is also found to be less cytotoxic compared to other protonophore uncouplers . In addition, BAM15 has been shown to protect mice from acute renal ischemic-reperfusion injury .
Biochemical Analysis
Biochemical Properties
N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has been shown to interact with various enzymes and proteins within the cell . It selectively reduces bioenergetic coupling efficiency , which can have significant effects on cellular metabolism
Cellular Effects
The effects of this compound on cells are diverse and significant. It has been shown to diminish cell proliferation, migration, and ATP production over time . Additionally, it induces apoptosis and reactive oxygen species accumulation in cells . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to uncouple oxidative phosphorylation in mitochondria . This means it disrupts the normal process of ATP production, leading to increased mitochondrial respiration rate . It does this without depolarizing the plasma membrane . The compound’s interaction with the mitochondrial membrane potential is also noteworthy, as it has been shown to decrease this potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, it has been observed to increase proton leak and over time, diminish cell proliferation, migration, and ATP production
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At certain dosages, it has been shown to lower body weight independent of food intake and slow tumor progression
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a mitochondrial protonophore . It has the ability to transport protons across the mitochondrial membrane, disrupting the normal process of ATP production . This can have significant effects on metabolic flux or metabolite levels within the cell.
Transport and Distribution
It has been found in adipose, liver, and tumor tissue with low abundance in skeletal muscle
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria due to its role as a mitochondrial protonophore
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves the reaction of 2-fluoroaniline with appropriate reagents to form the oxadiazolo-pyrazine core. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can result in compounds with different substituents on the fluorophenyl group .
Scientific Research Applications
N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine include:
N,N′-Bis(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine: Shares a similar core structure but with different substituents.
Uniqueness
What sets this compound apart is its specific combination of a fluorophenyl group and an oxadiazolo-pyrazine core, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-N-(2-fluorophenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN6O/c11-5-3-1-2-4-6(5)13-8-7(12)14-9-10(15-8)17-18-16-9/h1-4H,(H2,12,14,16)(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAIQYPDHJRCBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC3=NON=C3N=C2N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Dimethylamino)-2-[(4-methoxyphenyl)sulfanyl]nicotinonitrile](/img/structure/B2416127.png)
![3,5-Dibromo-1-[(4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B2416128.png)
![2-(3,5-Dimethoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2416129.png)


![1-chloro-2-(4-chlorobenzyl)-3-methylbenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B2416134.png)
![3-{[(3-methylbutanoyl)oxy]imino}-1-phenyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2416135.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2416136.png)




